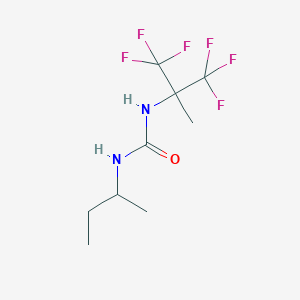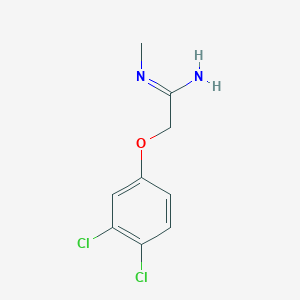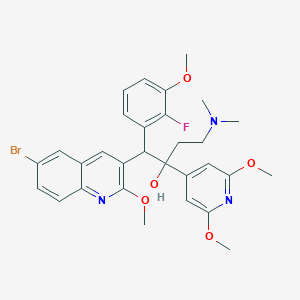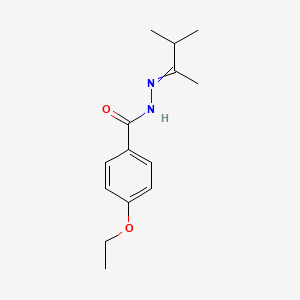![molecular formula C23H18N2O2S B12464133 4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12464133.png)
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an aminophenyl group, a sulfanyl group, and a hydroxy group attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aminophenyl sulfanyl intermediate: This step involves the reaction of 4-aminothiophenol with a suitable halogenated naphthalene derivative under basic conditions to form the aminophenyl sulfanyl intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxy group.
Amidation: The final step involves the reaction of the hydroxylated intermediate with an appropriate carboxylic acid derivative, such as phthalic anhydride, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione: Shares structural similarities but differs in the core structure.
2-thio-containing pyrimidines: Contains a sulfur atom and exhibits similar biological activities.
Uniqueness
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups and naphthalene core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H18N2O2S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
4-(4-aminophenyl)sulfanyl-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O2S/c24-15-10-12-17(13-11-15)28-21-14-20(22(26)19-9-5-4-8-18(19)21)23(27)25-16-6-2-1-3-7-16/h1-14,26H,24H2,(H,25,27) |
InChI-Schlüssel |
KOXNVQJQLSBMJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=CC=C(C=C4)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)


![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12464080.png)
![butyl 3-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12464088.png)
![3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12464092.png)
![N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B12464098.png)

![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464112.png)


![2,2,2-trichloro-N-(dibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12464125.png)
